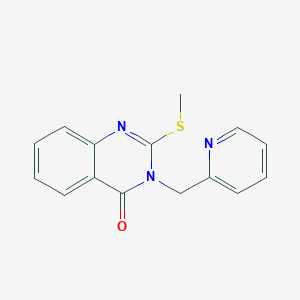

2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-methylsulfanyl-3-(pyridin-2-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-20-15-17-13-8-3-2-7-12(13)14(19)18(15)10-11-6-4-5-9-16-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUWCDJIEMWFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with methylthiolating agents like methyl iodide to introduce the methylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at C-2 Position

The methylthio (-SMe) group at C-2 is a key site for nucleophilic displacement due to the electron-deficient nature of the quinazoline ring.

Example Reaction with Hydrazine

Reaction of 2-(methylthio)-3-(pyridin-4-yl)quinazolin-4(3H)-one (structurally analogous) with hydrazine hydrate in ethanol under reflux for 23 h yields 2-hydrazinyl-3-(pyridin-4-yl)quinazolin-4(3H)-one (85% yield) . Steric hindrance from the pyridinylmethyl group likely contributes to the prolonged reaction time.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 23 h | 2-Hydrazinyl derivative | 85% |

Mechanism :

-

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine attacks the electrophilic C-2 position, displacing the methylthio group.

Cyclocondensation Reactions

The hydrazine-substituted derivative participates in cyclization reactions to form fused heterocycles:

Formation of Triazoloquinazolinones

2-Hydrazinyl-3-(pyridin-4-yl)quinazolin-4(3H)-one reacts with:

-

Acetic anhydride : Forms 1-methyl- triazolo[4,3-a]quinazolin-5(4H)-one .

-

Ethyl chloroacetate : Yields 1-ethyl derivatives via cyclocondensation .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Reflux, 29 h | 1-Methyl-triazoloquinazolinone | 78% |

| Ethyl chloroacetate | Ethanol, reflux | 1-Ethyl-triazoloquinazolinone | 72% |

Metal-Catalyzed Functionalization

The pyridinylmethyl group may facilitate metal coordination. A copper-catalyzed method for analogous compounds achieves C–N bond formation :

Copper-Mediated Coupling

3-(Pyridin-2-ylmethyl)quinazolin-4(3H)-one derivatives are synthesized via Cu(I)-catalyzed reactions between 2-isocyanobenzoates and amines .

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| CuI | DCE, 100°C, 24 h | 3-(Pyridin-2-ylmethyl)quinazolin-4-one | 72% |

Electrophilic Substitution at the Pyridine Ring

The pyridinylmethyl substituent can undergo electrophilic reactions, though direct examples are sparse. Potential sites include:

-

Nitration : Directed by the pyridine nitrogen.

-

Halogenation : Bromination or chlorination at activated positions.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, which can lead to the development of novel materials with tailored properties.

Synthetic Routes

The synthesis typically involves the condensation of 2-aminobenzamide with pyridine-2-carbaldehyde, followed by methylthiolation using methyl iodide under reflux conditions in organic solvents like ethanol or methanol. This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield.

Biological Applications

Enzyme Inhibition and Receptor Modulation

Research indicates that 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one may function as an enzyme inhibitor or receptor modulator. Its interaction with specific molecular targets can inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of quinazolinone exhibit significant anticancer activity against various cancer cell lines. For instance, related compounds demonstrated IC50 values ranging from 0.36 to 40.90 μM against different cancer cell lines, indicating promising results in inhibiting epidermal growth factor receptors (EGFR) .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.36 | EGFR inhibition |

| Compound B | A549 | 15.00 | Apoptosis induction |

| Compound C | HeLa | 40.90 | Cell cycle arrest |

Medicinal Applications

Therapeutic Potential

The compound shows promise in therapeutic applications, particularly in oncology and anti-inflammatory treatments. Its structural characteristics may allow it to interact effectively with biological targets involved in disease processes.

Case Study: Anticancer Research

In a study focusing on quinazolinone derivatives, several compounds were tested for their efficacy against cancer cell lines, revealing that modifications to the quinazolinone structure could enhance biological activity. This highlights the importance of structural diversity in developing effective anticancer agents .

Industrial Applications

Material Development

In industrial settings, 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one is utilized as a precursor in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions.

Novel Materials

The compound's unique properties make it suitable for developing novel materials that can be applied in various sectors, including electronics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Thioether Substituents

- Aliphatic vs. Aromatic Thioether Groups :

- 2-(Methylthio) derivatives (e.g., the target compound) exhibit stronger carbonic anhydrase (hCA II/IX) inhibition (KI = 6.4–14.2 nM) compared to 2-(benzylthio)quinazolin-4(3H)-ones (KI = 66.5–173.4 nM) . The smaller size and lower steric hindrance of methylthio groups likely enhance binding to enzyme active sites.

- 2-Mercapto derivatives (e.g., 2-mercapto-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, ) show reduced activity compared to methylthio analogs due to poorer stability of the free thiol group .

Pyridine Substitution Position

- Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl :

- Compounds with pyridin-2-ylmethyl groups (e.g., AS2 and AS3 in ) demonstrate moderate analgesic and anti-inflammatory activity, attributed to optimal spatial alignment with target receptors .

- Pyridin-3-ylmethyl analogs () lack comparable activity, suggesting the 2-position enhances receptor interaction .

Pharmacological Profiles of Key Analogs

Structure-Activity Relationship (SAR) Insights

Position 2 Modifications :

- Methylthio groups improve hCA inhibition and metabolic stability compared to bulkier substituents .

- Electron-withdrawing groups (e.g., Cl, F) at position 6 enhance anticancer activity () .

Position 3 Modifications :

Biological Activity

2-(Methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with pyridine-2-carbaldehyde, followed by methylthiolation using agents like methyl iodide. The reaction is usually conducted under reflux conditions in organic solvents such as ethanol or methanol.

Synthetic Route Overview:

- Condensation Reaction:

- Reactants: 2-aminobenzamide + pyridine-2-carbaldehyde.

- Conditions: Reflux in ethanol/methanol.

- Methylthiolation:

- Reagent: Methyl iodide.

- Purpose: Introduction of the methylthio group.

Biological Activities

The biological activities of 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one have been explored in various studies, highlighting its potential as an enzyme inhibitor and receptor modulator.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study found that related compounds demonstrated IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, with some derivatives showing promising results in inhibiting epidermal growth factor receptors (EGFR) .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.36 | EGFR inhibition |

| Compound B | A549 | 15.00 | Apoptosis induction |

| Compound C | HeLa | 40.90 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. For example, it has shown activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 0.98 μg/mL for MRSA .

Table 2: Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 0.98 | Bacterial |

| Candida albicans | 7.80 | Fungal |

The mechanism by which 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one exerts its biological effects primarily involves interactions with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or altering their conformation.

- Receptor Modulation: It can interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and survival.

- Gene Expression Modulation: The compound may also affect the transcriptional activity of genes involved in cancer progression and microbial resistance .

Case Studies

Several case studies have demonstrated the efficacy of quinazolinone derivatives in preclinical models:

- Case Study 1: A derivative was tested in vitro against breast cancer cell lines, showing a significant reduction in cell viability through apoptosis induction.

- Case Study 2: Another study evaluated the antimicrobial effects against mycobacterial strains, revealing a promising profile for further development as an anti-tubercular agent .

Q & A

What are the standard synthetic routes for 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one?

Basic Research Question

The synthesis typically involves a multi-step approach starting with a quinazolin-4(3H)-one core. Key steps include:

- Core formation : Reacting o-aminobenzamide derivatives with thioacetic acid or methylthio-containing precursors to introduce the 2-(methylthio) group .

- N-alkylation : Introducing the pyridin-2-ylmethyl group at the 3-position via nucleophilic substitution or coupling reactions, often using bromomethylpyridine derivatives in polar aprotic solvents (e.g., DMF) under reflux .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction time and temperature .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Routine characterization employs:

- 1H/13C NMR : To confirm substitution patterns (e.g., methylthio at C2 and pyridinylmethyl at C3) and assess purity. Aromatic protons in the quinazolinone core resonate at δ 7.5–8.5 ppm, while the pyridine ring protons appear as distinct multiplet signals .

- HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 326.09 for C15H13N3OS) .

- IR Spectroscopy : Identifies carbonyl stretching (~1650–1700 cm⁻¹) and sulfur-containing functional groups .

How can researchers optimize reaction yields during synthesis?

Advanced Research Question

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation steps .

- Catalytic Additives : Using phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2) to accelerate thioether bond formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .

How do structural modifications at the 2- and 3-positions influence biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Methylthio at C2 : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Pyridinylmethyl at C3 : Modulates target selectivity; substitution with bulkier groups (e.g., 3-methoxypropyl) reduces anti-inflammatory activity but increases kinase inhibition .

- Heterocyclic Additions : Introducing oxadiazole or triazole rings at C3 improves binding to bacterial dihydrofolate reductase (DHFR) .

How to resolve contradictions in reported biological activity data for quinazolin-4(3H)-one derivatives?

Advanced Research Question

Contradictions arise from variations in:

- Assay Conditions : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or cell lines affect MIC values. Standardize protocols using CLSI guidelines .

- Substituent Effects : Conflicting data on anti-inflammatory activity may stem from divergent substitution patterns (e.g., electron-withdrawing groups at C6 reduce COX-2 inhibition) .

- Molecular Docking : Computational models reconcile discrepancies by identifying binding pose variations (e.g., pyridine ring orientation in kinase targets) .

What advanced purification techniques are recommended for this compound?

Advanced Research Question

High-purity isolation requires:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., des-methylthio byproducts) .

- Crystallization : Optimize solvent mixtures (e.g., ethanol:water 7:3) to enhance crystal lattice formation and purity (>99%) .

- TLC Monitoring : Pre-coated silica plates (hexane:ethyl acetate 3:1) track reaction progress and reduce side-product formation .

What are the stability considerations for this compound under experimental conditions?

Basic Research Question

Stability is influenced by:

- pH Sensitivity : Degrades in strongly acidic/basic conditions (pH <3 or >10), forming hydrolyzed quinazolinone derivatives. Use neutral buffers for biological assays .

- Light Exposure : The methylthio group is prone to oxidation; store in amber vials under inert gas (N2/Ar) .

- Temperature : Stable at −20°C for long-term storage but degrades at >60°C .

How to design analogs for improved target selectivity in kinase inhibition?

Advanced Research Question

Rational design strategies include:

- Bioisosteric Replacement : Substitute pyridine with isoquinoline to enhance π-π stacking in ATP-binding pockets .

- Fragment-Based Screening : Identify critical pharmacophores (e.g., sulfur atoms for H-bonding) using X-ray crystallography of ligand-target complexes .

- Dynamic Combinatorial Chemistry : Generate libraries of 3-substituted derivatives to screen for selective PI3K inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.